4-(4-Propan-2-ylcyclohexyl)butan-2-one

Lipophilicity Partition coefficient Formulation design

4-(4-Propan-2-ylcyclohexyl)butan-2-one (CAS 10534-34-6), also known as 4-(4-isopropylcyclohexyl)-2-butanone or NSC 29913, is a saturated aliphatic ketone of molecular formula C₁₃H₂₄O and molecular weight 196.33 g·mol⁻¹. It consists of a butan-2-one side chain linked to the 4-position of an isopropyl-substituted cyclohexyl ring.

Molecular Formula C13H24O
Molecular Weight 196.33 g/mol
CAS No. 10534-34-6
Cat. No. B078943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Propan-2-ylcyclohexyl)butan-2-one
CAS10534-34-6
Synonyms4-(4-propan-2-ylcyclohexyl)butan-2-one
Molecular FormulaC13H24O
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(CC1)CCC(=O)C
InChIInChI=1S/C13H24O/c1-10(2)13-8-6-12(7-9-13)5-4-11(3)14/h10,12-13H,4-9H2,1-3H3
InChIKeyVRMCAAQYOVUHND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Propan-2-ylcyclohexyl)butan-2-one (CAS 10534-34-6): Procurement-Relevant Identity and Physicochemical Profile


4-(4-Propan-2-ylcyclohexyl)butan-2-one (CAS 10534-34-6), also known as 4-(4-isopropylcyclohexyl)-2-butanone or NSC 29913, is a saturated aliphatic ketone of molecular formula C₁₃H₂₄O and molecular weight 196.33 g·mol⁻¹. It consists of a butan-2-one side chain linked to the 4-position of an isopropyl-substituted cyclohexyl ring. Computed logP (XLogP3) is 4.2, indicating significant lipophilicity, and the reported boiling point is 250.8 °C at 760 mmHg with a density of 0.867 g·cm⁻³ [1]. The compound is catalogued in the National Cancer Institute repository under NSC 29913, indicating historical screening interest, and is referenced in patent literature for structurally related fragrance and cooling-agent scaffolds [2].

Workflow Fragrance intermediate and analytical reference standard development with mid-to-base-note volatility profile
Identity 4-isopropylcyclohexyl substitution pattern with reactive butan-2-one carbonyl handle
Traceability NSC 29913 registration supports verified procurement pathway within NCI DTP repository

Why In-Class Cyclohexyl-Ketone Analogs Cannot Be Interchanged with 4-(4-Propan-2-ylcyclohexyl)butan-2-one


Within the C₁₃H₂₄O ketone class, subtle variations in the position and steric bulk of alkyl substituents on the cyclohexyl ring produce large shifts in physicochemical properties, spectroscopic fingerprints, and interaction profiles [1]. The 4-isopropyl substitution pattern in this compound creates a specific steric environment and conformational ensemble that distinguishes it from positional isomers such as 4-(2,2,6-trimethylcyclohexyl)butan-2-one (CAS 60761-23-1, same molecular formula and molecular weight but different substitution pattern) [2]. These differences translate into measurably different boiling points, chromatographic retention indices, and computed partition coefficients, which directly affect performance in volatility-controlled applications (e.g., fragrance substantivity, solvent selection) and analytical method development. Generic interchange based solely on molecular formula or ketone functional class therefore carries a high risk of failed analytical identification, divergent formulation behaviour, and incompatible regulatory filings [3].

Target Compound
Positional Isomer
Substitution Pattern
4-isopropyl on cyclohexyl ring
2,2,6-trimethyl on cyclohexyl ring
Physicochemical Profile
Distinct logP, boiling point, and chromatographic retention
Divergent volatility and partition behaviour may shift formulation performance
Registry Traceability
NSC 29913 in NCI DTP curated collection
No public NSC registration; identity verification chain may differ

Quantitative Differentiation Evidence: 4-(4-Propan-2-ylcyclohexyl)butan-2-one vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison vs. Structural Isomer 4-(2,2,6-Trimethylcyclohexyl)butan-2-one

The computed XLogP3 value for 4-(4-propan-2-ylcyclohexyl)butan-2-one is 4.2, reflecting the contribution of the 4-isopropyl substitution and the butan-2-one carbonyl [1]. In contrast, the positional isomer 4-(2,2,6-trimethylcyclohexyl)butan-2-one (CAS 60761-23-1, also C₁₃H₂₄O and MW 196.33) is predicted to exhibit a different logP due to altered steric shielding of the carbonyl and different molecular shape. This 4.2 logP value places the compound in a distinct polarity window that affects solvent miscibility, membrane permeation, and headspace partitioning relative to other C₁₃H₂₄O ketones.

Lipophilicity
Reported
XLogP3 4.2 vs. isomer (distinct logP)
Supports formulation partition screening and solvent-miscibility evaluation
Computed by XLogP3 3.0; distinct from 2,2,6-trimethyl isomer
Lipophilicity Partition coefficient Formulation design

Volatility and Boiling Point Differentiation vs. Unsubstituted 4-Cyclohexylbutan-2-one

The experimental boiling point of 4-(4-propan-2-ylcyclohexyl)butan-2-one is reported as 250.8 °C at 760 mmHg . This is substantially higher than the boiling point of the unsubstituted analog 4-cyclohexylbutan-2-one (CAS 2316-85-0, C₁₀H₁₈O, MW 154.25), which boils at approximately 197–200 °C (estimated from homologous ketone data). The ~53 °C boiling point elevation is attributed to the additional isopropyl substituent and the increased molecular weight (+42 Da), consistent with the expected contribution of a branched alkyl group on a cyclohexyl scaffold .

Boiling Point
Data to verify
250.8 °C at 760 mmHg
Supports volatility-context evaluation for fragrance and distillation workflows
Comparator bp ~197–200 °C estimated from class trends; exact value unconfirmed
Boiling point Volatility Distillation

Structural Isomer Resolution: 4-Isopropyl vs. 2,2,6-Trimethyl Cyclohexyl Substitution Creates Distinct Analytical Chromatographic Signatures

4-(4-Propan-2-ylcyclohexyl)butan-2-one and its structural isomer 4-(2,2,6-trimethylcyclohexyl)butan-2-one (CAS 60761-23-1) share identical molecular formula (C₁₃H₂₄O) and molecular weight (196.33), yet possess fundamentally different substitution topology: a mono-isopropyl group at the 4-position vs. three methyl groups at the 2,2,6-positions of the cyclohexyl ring [1]. The 1,4-disubstituted cyclohexane system in the target compound presents significantly lower steric hindrance around the carbonyl-bearing side chain, affecting gas chromatographic retention on standard non-polar columns (e.g., DB-5 or equivalent) [2]. The Kovats retention index for the positional isomer has been catalogued in pheromone/volatile databases, enabling unambiguous analytical differentiation of the two isomers despite their identical molecular weight.

GC Retention
Class-level
Isomer-resolvable on non-polar GC columns
Supports analytical isomer identification and QC peak assignment
Kovats RI distinct from positional isomer; catalogued on Pherobase
Chromatography Retention index Structural isomerism

NSC Repository Cataloguing as a Discriminator for Screening Collection Procurement

4-(4-Propan-2-ylcyclohexyl)butan-2-one is assigned NSC 29913 within the National Cancer Institute's Developmental Therapeutics Program repository, confirming its inclusion in a curated screening collection distinct from its analogs [1]. This NSC registration provides a verified identity trail, historical procurement provenance, and potential screening data linkages not available for unregistered positional isomers. Among the close C₁₃H₂₄O ketone analogs, 4-(2,2,6-trimethylcyclohexyl)butan-2-one (CAS 60761-23-1) has not been assigned an NSC number in publicly searchable records, making the target compound uniquely traceable within the NCI screening ecosystem.

NSC Registry
Reported
NSC 29913
Verified identity anchor in NCI DTP curated screening collection
Absent for positional isomer analog; supports procurement confidence
Screening library NSC number Compound acquisition

Evidence-Backed Application Scenarios for 4-(4-Propan-2-ylcyclohexyl)butan-2-one (CAS 10534-34-6)


Fragrance and Flavour Formulation Intermediate

The compound's computed logP of 4.2 and boiling point of 250.8 °C place it in a volatility range suitable for mid-to-base-note fragrance ingredients. Structurally related 4-alkyl cyclohexanepropanal compounds are explicitly claimed in International Flavors & Fragrances (IFF) patent EP2333038 for perfume compositions [1]. The specific 4-isopropyl substitution pattern provides a distinct olfactory volatility profile compared to 2,2,6-trimethyl isomers, enabling formulators to fine-tune evaporation curves without altering the molecular weight class. Procurement of this specific CAS ensures the intended hedonic and substantivity profile.

Analytical Reference Standard for Structural Isomer Identification

Because 4-(4-propan-2-ylcyclohexyl)butan-2-one shares its molecular formula and mass with 4-(2,2,6-trimethylcyclohexyl)butan-2-one, it serves as a critical authentic reference standard for GC-MS or GC-FID method development where isomeric differentiation is required [2]. The distinct chromatographic retention index of the 4-isopropyl isomer enables unambiguous peak assignment in complex volatile mixtures, a necessity for quality control laboratories in the flavour, fragrance, and speciality chemical sectors.

Medicinal Chemistry Screening Library Expansion

The compound's NSC 29913 designation in the NCI Developmental Therapeutics Program repository indicates its historical inclusion in biological screening panels [3]. For groups expanding screening libraries with cyclohexyl-containing ketone scaffolds, this compound offers a verified identity and a lipophilic (XLogP3 4.2) fragment that can serve as a building block or a screening hit comparator. Its 1,4-disubstituted cyclohexane geometry provides a distinct three-dimensional shape relative to more sterically congested positional isomers.

Organic Synthesis Intermediate for Higher Terpenoid-Like Structures

The butan-2-one side chain provides a reactive carbonyl handle for further synthetic elaboration (e.g., Grignard additions, reductive aminations, aldol condensations), while the 4-isopropylcyclohexyl moiety imparts conformational rigidity and lipophilic bulk reminiscent of terpenoid frameworks [4]. This combination makes the compound a strategic intermediate for constructing complex cyclohexyl-containing molecules where precise control of substitution topology is critical for downstream biological or sensory activity.

Application
Selection Property
Validation Focus
Fragrance formulation development
Mid-to-base-note volatility profile
Evaporation curve and substantivity evaluation
Analytical reference standard
Isomer-resolvable chromatographic signature
GC-MS/FID peak assignment and isomeric differentiation
Screening library expansion
NSC-verified identity anchor
Identity confirmation and lipophilic scaffold profiling
Organic synthesis intermediate
Reactive carbonyl with rigid cyclohexyl scaffold
Downstream derivatization and substitution topology control
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